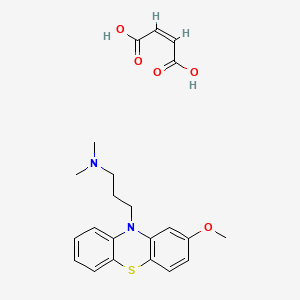

but-2-enedioic acid;3-(2-methoxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

but-2-enedioic acid;3-(2-methoxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS.C4H4O4/c1-19(2)11-6-12-20-15-7-4-5-8-17(15)22-18-10-9-14(21-3)13-16(18)20;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLMLVIUWRUDBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3403-42-7 | |

| Record name | 10-[3-(dimethylammonio)propyl]-2-methoxy-10H-phenothiazinium maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Mechanisms and Receptor Interaction Studies

Neurotransmitter Receptor Antagonism Profiles

The therapeutic and side-effect profile of methoxypromazine maleate (B1232345) is rooted in its ability to act as an antagonist at several classes of neuroreceptors. Its activity has been confirmed through various in vitro binding studies, although quantitative affinity data (e.g., Ki values) are not consistently reported across all potential targets in publicly available literature.

A 1986 study investigated the binding affinities of several phenothiazine (B1677639) drugs, including methoxypromazine, to various receptors in the rat brain using radioligand binding techniques. drugbank.com This and other classification data form the basis of our understanding of its receptor profile.

| Receptor Family | Subtype | Activity | Supporting Evidence/Notes |

|---|---|---|---|

| Dopaminergic | D1 | Not reported in reviewed literature | - |

| D2 | Antagonist | Confirmed in multiple studies and databases. drugbank.comnih.govgenome.jp | |

| D4 | Not reported in reviewed literature | - | |

| Serotonergic | 5-HT2A | Not reported in reviewed literature | - |

| 5-HT2C | Not reported in reviewed literature | - | |

| Histaminergic | H1 | Antagonist | Classified as an H1 antagonist. mdpi.com |

| Muscarinic Acetylcholine | M1-M5 | Antagonist | Binding to muscarinic receptors confirmed, but subtype specificity is not detailed. drugbank.com |

| Adrenergic | Alpha-1 | Antagonist | Binding confirmed in radioligand studies. nih.gov |

Methoxypromazine maleate is classified as a dopamine (B1211576) antagonist, with its most prominent action being the blockade of dopamine D2 receptors. genome.jp This is a hallmark of typical antipsychotic medications. An in vitro study on rat brain tissue specifically examined the binding affinity of methoxypromazine for D2 receptors using the radioligand [3H]spiperone. nih.gov While this study confirmed binding, it did not provide a specific Ki value in its abstract. The antagonism of D2 receptors in the mesolimbic pathway is thought to be central to its antipsychotic effects. Information regarding its specific affinity or modulatory effects on D1 and D4 receptor subtypes was not available in the reviewed literature.

While many atypical and some typical phenothiazine antipsychotics demonstrate significant antagonism at serotonin (B10506) 5-HT2A and 5-HT2C receptors, which can contribute to their efficacy and side-effect profiles, specific research detailing the binding affinity of methoxypromazine maleate at these particular subtypes was not found in the reviewed scientific literature.

As a phenothiazine derivative, methoxypromazine is known to possess antagonist activity at histamine (B1213489) H1 receptors. mdpi.com This action is responsible for the sedative effects commonly observed with first-generation antihistamines and many tricyclic antipsychotics. The blockade of H1 receptors in the central nervous system is a well-established mechanism for inducing sedation.

Research has confirmed that methoxypromazine binds to muscarinic cholinergic receptors in the rat brain through radioligand binding assays. drugbank.com Antagonism at these receptors can influence various physiological functions. However, the available literature does not provide a detailed profile of methoxypromazine's binding affinities across the five different muscarinic receptor subtypes (M1, M2, M3, M4, and M5), which have distinct tissue distributions and functional roles. drugbank.commdpi.com

Methoxypromazine exhibits antagonist activity at alpha-1 adrenergic receptors. nih.gov This was demonstrated in in vitro binding studies using rat brain tissue and the radioligand [3H]WB 4101. nih.gov The same research noted that the compound has a significantly lower affinity (10 to 500 times less) for alpha-2 adrenoceptors compared to its affinity for alpha-1 and D2 receptors. nih.gov The blockade of alpha-1 adrenergic receptors is associated with cardiovascular effects such as orthostatic hypotension.

Muscarinic Acetylcholine Receptor Subtype Modulation (M1-M5)

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction between a ligand and a receptor can be characterized not only by its affinity (a thermodynamic parameter, Kd) but also by its kinetic properties, such as the association rate (kon) and dissociation rate (koff). physicallensonthecell.org These kinetic parameters determine the residence time of the drug on its receptor, which can significantly influence its pharmacological effect. nih.gov

Furthermore, the thermodynamics of binding, including the enthalpic (ΔH) and entropic (ΔS) contributions to the free energy of binding (ΔG), provide deeper insight into the forces driving the interaction. nih.gov For instance, binding can be driven by favorable changes in enthalpy (e.g., formation of strong hydrogen bonds) or by an increase in entropy (e.g., the displacement of ordered water molecules from the binding site). physicallensonthecell.org

Despite the importance of these parameters, a review of the available scientific literature did not yield specific experimental data on the ligand-receptor binding kinetics or the thermodynamic profile of methoxypromazine maleate for any of its receptor targets. Such studies, which could be conducted using techniques like surface plasmon resonance or isothermal titration calorimetry, would be necessary to fully characterize its molecular interactions.

Methodologies for Kinetic Parameter Determination (e.g., Association and Dissociation Rates)

The determination of kinetic parameters such as association (k_on) and dissociation (k_off) rates is crucial for understanding the dynamic interaction between a ligand like methoxypromazine maleate and its receptor. These parameters dictate the time course of drug action. nih.gov Methodologies to determine these parameters for G protein-coupled receptors (GPCRs), such as the dopamine receptors that phenothiazines target, often involve radioligand binding assays.

Kinetic experiments are designed to measure the rate at which a radioligand binds to and dissociates from its receptor. nih.gov For determining the association rate (k_on), a radiolabeled ligand is incubated with the receptor preparation, and the amount of specific binding is measured at various time points until equilibrium is reached. The observed association rate (k_obs) is then determined, which is influenced by both the k_on and the radioligand concentration. biorxiv.org

The dissociation rate (k_off) is typically measured by first allowing the radioligand to bind to the receptor to equilibrium. Subsequently, the dissociation is initiated by adding a high concentration of an unlabeled competitor or by a large dilution of the incubation mixture. The amount of radioligand remaining bound is then measured over time. biorxiv.org The rate of dissociation is generally independent of ligand concentration and provides a direct measure of the residence time of the drug at the receptor. nih.gov The affinity of antipsychotic agents for the D2 receptor is largely determined by their dissociation rate. nih.gov

Molecular Determinants Influencing Binding Dynamics

The binding of methoxypromazine maleate to its receptors is governed by specific molecular features, a concept that falls under the study of structure-activity relationships (SAR). For phenothiazines, their three-dimensional structure, which can mimic that of dopamine, is a key determinant of their affinity for dopamine receptors. nih.gov

Several structural elements of the phenothiazine molecule are critical for its receptor binding and antipsychotic activity:

Substitution at the 2-position: The presence of an electron-withdrawing group at the 2-position of the phenothiazine ring system is known to enhance antipsychotic activity. brieflands.com In methoxypromazine, this position is occupied by a methoxy (B1213986) group (-OCH3).

The Propyl Side Chain: A three-carbon chain separating the nitrogen at position 10 of the phenothiazine ring and the terminal amino group is considered optimal for neuroleptic activity. brieflands.com

The Terminal Amino Group: This group is typically a tertiary amine, which is protonated at physiological pH. This positive charge is thought to be crucial for interaction with the receptor. brieflands.com

Radioligand Binding Assay Methodologies

Radioligand binding assays are a fundamental tool for characterizing the interaction of drugs with receptors. These assays typically involve incubating a biological preparation containing the receptor of interest (e.g., brain tissue homogenates or cell lines expressing the receptor) with a radiolabeled ligand. nih.gov

For studying the binding of phenothiazines like methoxypromazine maleate to dopamine D2 receptors, [3H]spiperone is a commonly used radioligand. nih.govnih.govisciii.esisciii.es In a typical competition binding assay, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor drug (in this case, methoxypromazine maleate). By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the competitor can be determined, which reflects its affinity for the receptor. isciii.esisciii.es

The assay is usually performed in a buffer solution at a specific pH and temperature to ensure optimal binding conditions. isciii.esisciii.es After incubation, the bound and free radioligand are separated, typically by vacuum filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is then quantified using a scintillation counter. isciii.esisciii.es Non-specific binding is determined by carrying out the incubation in the presence of a high concentration of an unlabeled drug that saturates the specific receptors. nih.gov

Downstream Cellular Signaling Pathway Elucidation

The pharmacological effects of methoxypromazine maleate are a consequence of its ability to modulate the downstream signaling pathways of the receptors it binds to. As a dopamine D2 receptor antagonist, its primary mechanism involves blocking the effects of endogenous dopamine at this receptor. brieflands.comnih.gov

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). researchgate.net When dopamine binds to the D2 receptor, it activates the Gi/o protein, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). github.com

By acting as an antagonist, methoxypromazine maleate prevents dopamine from binding to the D2 receptor, thereby blocking this inhibitory signal. This leads to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels, or rather, a prevention of the dopamine-induced decrease in cAMP. The modulation of cAMP levels can then influence the activity of protein kinase A (PKA) and other downstream effectors, ultimately altering gene expression and cellular function. nih.gov It is hypothesized that the downstream signaling effects of D2 receptor inhibition are responsible for the therapeutic actions of antipsychotic drugs. nih.gov

Enzyme Inhibition and Activation Profiles

The interaction of methoxypromazine maleate with enzymes is another facet of its pharmacological profile. Phenothiazines, as a class, are known to inhibit certain enzymes. A key enzyme target is adenylyl cyclase, which is functionally linked to the dopamine D2 receptor. github.com By blocking the D2 receptor, methoxypromazine indirectly modulates the activity of this enzyme, as described in the previous section.

Direct assays for adenylyl cyclase activity can be performed to quantify the inhibitory or activating effects of a compound. These assays typically measure the conversion of ATP to cAMP. nih.govmdpi.com One common method involves using radiolabeled ATP (e.g., [α-32P]ATP) and then separating and quantifying the resulting radiolabeled cAMP. nih.gov Non-radioactive methods, such as fluorometric assays, have also been developed. nih.gov In the context of D2 receptor antagonism, the effect of methoxypromazine would be observed as a blockade of the dopamine-induced inhibition of forskolin-stimulated adenylyl cyclase activity.

Comparative Pharmacological Profiling with Structurally Related Phenothiazines

To better understand the pharmacological profile of methoxypromazine maleate, it is useful to compare its receptor binding affinities with those of other structurally related phenothiazines. A study by Hals et al. (1986) examined the in vitro binding affinities of methoxypromazine, levomepromazine (B1675116), chlorpromazine (B137089), fluphenazine (B1673473), and perphenazine (B1679617) to dopamine D2 receptors and α1- and α2-adrenoceptors in rat brain tissue. nih.gov

The study utilized [3H]spiperone to label dopamine D2 receptors and [3H]WB 4101 for α1-adrenoceptors. The results, presented as IC50 values (the concentration of the drug that inhibits 50% of the specific binding of the radioligand), provide a direct comparison of the potency of these compounds at these receptors. nih.gov

All the tested phenothiazines, including methoxypromazine, showed a significantly lower affinity for α2-adrenoceptors compared to their affinity for dopamine D2 and α1-adrenoceptors. nih.gov

| Compound | Dopamine D2 Receptor ([3H]spiperone) | α1-Adrenoceptor ([3H]WB 4101) |

|---|---|---|

| Methoxypromazine | 15 | 14 |

| Chlorpromazine | 10 | 10 |

| Fluphenazine | 0.8 | 20 |

| Perphenazine | 0.8 | 12 |

| Levomepromazine | 15 | 3 |

Data sourced from Hals et al. (1986). nih.gov

From this comparative data, it is evident that methoxypromazine has a moderate affinity for both dopamine D2 and α1-adrenergic receptors, comparable to that of chlorpromazine at these sites. nih.gov In contrast, fluphenazine and perphenazine show much higher affinity for the D2 receptor. nih.gov Levomepromazine displays a higher affinity for the α1-adrenoceptor compared to the D2 receptor. nih.gov

Preclinical Pharmacokinetics and Biotransformation Research

Absorption and Distribution Dynamics in In Vitro and Animal Models

Detailed in vivo studies on the absorption and distribution of methoxypromazine maleate (B1232345) are not extensively reported. For phenothiazines in general, absorption is typically rapid following administration. eur.nl However, oral bioavailability can be variable. In a comparative analysis, the oral bioavailability for methoxypromazine maleate was listed as "not reported," while its water solubility was described as "moderate". For related compounds like propiomazine (B33155), bioavailability is known to vary depending on the salt form and route of administration.

Phenothiazines are known to distribute rapidly and widely to all body tissues. eur.nl Animal studies with other phenothiazines have shown high concentrations in organs such as the lungs, liver, and adrenal glands. eur.nl A notable characteristic of this drug class is the tendency to concentrate in the uveal tract of the eye in pigmented animals, a phenomenon linked to the binding of phenothiazines to melanin (B1238610) pigment granules. eur.nl This suggests that methoxypromazine would likely exhibit a similar widespread distribution pattern.

Metabolic Pathways and Enzyme Systems Investigation

Phenothiazines are characterized by their extensive and complex metabolism, which occurs primarily in the liver. umich.edunih.gov The biotransformation process involves two main phases of reactions.

Phase I reactions for phenothiazines typically involve oxidation and demethylation. eur.nlgoogle.com Key oxidative pathways include:

Sulfoxidation: The formation of a sulfoxide (B87167) is a common metabolic route for phenothiazines, likely mediated by Cytochrome P450 (CYP450) enzymes. google.com

Ring Hydroxylation: The phenothiazine (B1677639) nucleus is susceptible to hydroxylation, also catalyzed by CYP450 enzymes. google.comscholaris.ca These hydroxylated metabolites can then undergo further reactions.

N-Oxidation: The nitrogen atom in the side chain can be oxidized to form an N-oxide. eur.nl

Demethylation: A crucial pathway for methoxypromazine is likely the cleavage of its methoxy (B1213986) group (O-demethylation) and the removal of methyl groups from the dimethylamino side chain (N-demethylation). eur.nlgoogle.com A study comparing 2-methoxypromazine to chlorpromazine (B137089) suggested that the former has a significantly shorter half-life due to rapid demethylation. google.com

Phase II reactions are conjugation reactions where the metabolites from Phase I are combined with endogenous molecules to increase their water solubility and facilitate excretion. For phenothiazines, hydroxylated metabolites are often conjugated with glucuronic or sulfuric acid. eur.nl

Based on the established metabolic pathways for phenothiazines, the primary metabolites expected from the biotransformation of methoxypromazine include:

Sulfoxides: Formed by the oxidation of the sulfur atom in the phenothiazine ring. google.com For some phenothiazines, such as levomepromazine (B1675116) and chlorpromazine, the sulfoxide metabolites are considered virtually inactive at dopamine (B1211576) and adrenergic receptors. researchgate.net

N-Oxides: Resulting from the oxidation of the tertiary amine in the side chain. eur.nl

Amine Derivatives: Produced via the N-demethylation of the dimethylaminopropyl side chain, leading to monodemethylated and didemethylated derivatives. eur.nl

Phenolic Derivatives: Arising from ring hydroxylation, which can then be conjugated. eur.nlgoogle.com

O-demethylated metabolites: Resulting from the cleavage of the methoxy group. google.com

The following table summarizes the common metabolic reactions for phenothiazines.

| Reaction Type | Metabolite Class | Example |

| Phase I | ||

| Oxidation | Sulfoxides | Methoxypromazine Sulfoxide |

| Oxidation | N-Oxides | Methoxypromazine N-Oxide |

| Oxidation | Hydroxylated derivatives | Hydroxymethoxypromazine |

| Demethylation | N-demethylated derivatives | Desmethylmethoxypromazine |

| Demethylation | O-demethylated derivatives | O-desmethylmethoxypromazine |

| Phase II | ||

| Conjugation | Glucuronides/Sulfates | Hydroxymethoxypromazine glucuronide |

This table is illustrative of expected metabolites based on the metabolism of related phenothiazine compounds.

The liver is the principal organ for the biotransformation of drugs, and phenothiazines are no exception. bahrainmedicalbulletin.comnih.gov The metabolic reactions are primarily catalyzed by enzyme systems within liver cells (hepatocytes). nih.gov

Hepatic Enzymes: The Cytochrome P450 (CYP450) superfamily of enzymes, located in the endoplasmic reticulum of hepatocytes, is central to the Phase I metabolism of most psychotropic drugs. nih.govresearchgate.net Specific isoforms like CYP3A4 and CYP2D6 are known to be involved in the metabolism of many phenothiazines. scholaris.canih.gov While CYP enzymes are key, other enzyme systems can also play a significant role. Flavin-containing monooxygenases (FMOs), also present in the liver, can catalyze the N-oxygenation of substrates. nih.gov Furthermore, studies on the related compound metopimazine (B1676515) have shown that a liver microsomal amidase, rather than CYP enzymes, is the primary catalyst for its metabolism. nih.gov This highlights the potential for diverse enzymatic pathways in the biotransformation of methoxypromazine.

In vitro metabolic stability assays are standard preclinical tests used to estimate the susceptibility of a compound to biotransformation. nih.gov These assays, typically using liver microsomes or hepatocytes, measure the rate of disappearance of the parent drug over time to determine its in vitro half-life (t½) and intrinsic clearance (CLint). scholaris.canih.gov These parameters help predict in vivo pharmacokinetic properties like bioavailability and clearance. nih.gov

While specific results from in vitro metabolic stability assays for methoxypromazine maleate are not available in the reviewed literature, evidence suggests it may have low metabolic stability. A comparative study noted that 2-methoxypromazine appeared to have no effect compared to chlorpromazine, with the likely explanation being a greatly shortened half-life due to rapid demethylation. google.com This implies that the methoxy group is a primary target for rapid metabolic breakdown, leading to swift clearance of the parent compound.

Role of Hepatic and Extrahepatic Enzymes in Biotransformation

Elimination and Excretion Profiles in Animal Models

The elimination of phenothiazines and their numerous metabolites occurs through both renal and fecal routes. eur.nl Consistent with its presumed rapid metabolism, the elimination half-life of methoxypromazine is expected to be short. The observation that rapid demethylation greatly shortens the half-life of 2-methoxypromazine supports this prediction. google.com

Pharmacokinetic studies on a related phenothiazine derivative in rats followed a two-compartment model after intravenous administration, with a distribution phase half-life of less than one hour and a subsequent elimination phase. google.com Given the extensive metabolism, a large number of metabolites are likely excreted in the urine and feces.

Influence of Salt Forms on Preclinical Pharmacokinetic Parameters

The salt form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, such as solubility and dissolution rate, which in turn can impact its pharmacokinetic profile. Methoxypromazine is available as a maleate salt, which has been described as having "moderate" water solubility.

The following table provides a comparison of reported properties for methoxypromazine maleate and related phenothiazine salts.

| Compound | Water Solubility | Oral Bioavailability | Salt Form |

| Methoxypromazine maleate | Moderate | Not reported | Maleate |

| Propiomazine maleate | Low | ~33% | Maleate |

| Acepromazine maleate | Low | High in animals | Maleate |

| Levomepromazine maleate | High | ~75% | Maleate |

| Data sourced from comparative analysis of phenothiazines. |

Species-Specific Metabolic Investigations and Comparative Analysis

The biotransformation of methoxypromazine, a phenothiazine derivative, is subject to notable species-specific variations, a common phenomenon in drug metabolism. Research into these differences is crucial for extrapolating preclinical animal data to human clinical outcomes. While comprehensive, direct comparative studies on methoxypromazine across multiple species are limited in publicly available literature, a comparative analysis can be constructed by examining the metabolism of related phenothiazines and considering the known species differences in drug-metabolizing enzymes.

The primary metabolic pathways anticipated for methoxypromazine, based on its structure and data from analogous phenothiazines like chlorpromazine and promazine, include sulfoxidation, N-demethylation, O-demethylation, and aromatic hydroxylation, followed by conjugation reactions. umich.educore.ac.uk The enzymes primarily responsible for these transformations are the Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) systems. nih.govnih.gov Significant interspecies differences in the expression and activity of these enzyme families are well-documented and are expected to result in both quantitative and qualitative differences in the metabolic profile of methoxypromazine. umich.edunih.govglobalauthorid.comscholaris.ca

For instance, a study comparing chlorpromazine and methoxypromazine highlighted that rapid O-demethylation significantly shortens the half-life of methoxypromazine, suggesting this is a primary and rapid metabolic pathway. google.com The enzymes responsible for O-demethylation, typically CYP isoforms, vary in their prevalence and activity across species, which would lead to different rates of clearance.

Investigations into other phenothiazines provide a template for the expected species-specific metabolic landscape. A study on thioridazine (B1682328) revealed that the urinary metabolic profile in humans more closely resembled that of the rat than the dog, particularly concerning the formation of lactam metabolites. tandfonline.com Similarly, the metabolism of chlorpromazine shows species-dependent variation; in dogs, only 10 to 15 percent of the drug is accounted for as the sulfoxide metabolite, a major metabolite in other species. umich.edu

The in vitro metabolism of various drugs using liver microsomes from different species, including rats, dogs, and humans, consistently demonstrates both qualitative and quantitative differences in metabolite formation. nih.govd-nb.info For example, studies with rat liver microsomes often show different patterns of CYP induction and metabolite production compared to human liver microsomes. nih.govd-nb.infoscielo.br Monkeys and humans have been shown to metabolize certain compounds at a higher rate than rats and dogs. nih.gov

Based on these principles, the following tables provide a detailed, albeit synthesized, overview of the expected species-specific metabolic pathways for methoxypromazine and a comparative analysis of the key enzymes involved.

Table 1: Predicted Major Metabolic Pathways of Methoxypromazine Across Species

| Metabolic Pathway | Rat | Dog | Human | Primary Enzymes Involved |

| S-Oxidation | Major | Major | Major | CYP, FMO nih.govnih.gov |

| N-Demethylation | Significant | Significant | Significant | CYP (e.g., CYP1A2, CYP3A4) core.ac.uknih.gov |

| O-Demethylation | Rapid | Moderate | Rapid | CYP (e.g., CYP2D6) google.comkegg.jp |

| Aromatic Hydroxylation | Moderate | Minor | Moderate | CYP core.ac.uk |

| Glucuronide Conjugation | Extensive | Moderate | Extensive | UGTs |

| Sulfate Conjugation | Minor | Significant | Minor | SULTs |

Table 2: Comparative Analysis of Key Metabolizing Enzymes and Resulting Metabolites

| Species | Key Enzymes and Activity Levels | Major Predicted Metabolites | Minor Predicted Metabolites |

| Rat | High activity of certain CYP isoforms (e.g., CYP1A, CYP2B, CYP3A). nih.gov FMO activity present. | Methoxypromazine sulfoxide, Desmethylmethoxypromazine, Hydroxymethoxypromazine glucuronide | N-desmethyl-methoxypromazine sulfoxide, Didesmethylmethoxypromazine |

| Dog | Different CYP profile compared to rat and human; lower activity for some pathways. nih.gov | Methoxypromazine sulfoxide, Desmethylmethoxypromazine | O-desmethyl-methoxypromazine, Hydroxymethoxypromazine |

| Human | High activity of CYP2D6, CYP3A4, and FMO3. nih.govkegg.jp Significant inter-individual variability. | O-desmethyl-methoxypromazine (rapid formation), google.com Methoxypromazine sulfoxide, Desmethylmethoxypromazine glucuronide | Hydroxymethoxypromazine, N-oxide metabolites |

Synthetic Methodologies and Structural Derivatization

Established Synthetic Routes to Methoxypromazine Maleate (B1232345) and Phenothiazine (B1677639) Core

The traditional synthesis of the phenothiazine core, the structural backbone of methoxypromazine, was first achieved in 1883 by Bernthsen through the reaction of diphenylamine (B1679370) with sulfur. wikipedia.org More contemporary methods often rely on the cyclization of 2-substituted diphenyl sulfides. wikipedia.org Another established, albeit multi-step, approach involves the Smiles rearrangement. rsc.org However, these classical methods can present challenges, particularly in achieving specific substitution patterns, which often results in mixtures of regioisomers that are difficult to separate. rsc.org

The synthesis of methoxypromazine itself involves the introduction of a methoxy (B1213986) group and a dimethylaminopropyl side chain to the phenothiazine nucleus. A four-step synthesis of methopromazine (B141902) has been described, which utilizes a dual catalytic thioarylation of N-benzoyl-protected 3-methoxyaniline as a key step. rsc.orgrsc.orgthieme-connect.com This is followed by a copper(I)-catalyzed Ullmann–Goldberg cyclization to form the phenothiazine ring system. rsc.orgthieme-connect.com The final steps involve the removal of the benzoyl protecting group and subsequent alkylation to introduce the dimethylaminopropyl side chain. The maleate salt is then formed by reacting the methoxypromazine base with maleic acid.

Novel Approaches in Phenothiazine Synthesis (e.g., Enzymatic Methods, Thioarylation, Cyclization)

Recent research has focused on developing more efficient and regioselective methods for synthesizing the phenothiazine core and its derivatives.

Thioarylation and Cyclization: A significant advancement involves a two-step approach using a dual-catalytic ortho-thioarylation of anilines. rsc.orgrsc.org This method employs a combination of a super Lewis acid, iron(III) triflimide, and a Lewis base, diphenyl selenide, to activate N-(2-bromophenylthio)succinimide for efficient thioarylation of aniline (B41778) derivatives. rsc.orgrsc.org The resulting thioarylated adducts are then cyclized to form phenothiazines through either an Ullmann–Goldberg or a Buchwald–Hartwig coupling reaction. rsc.orgrsc.org This strategy has been successfully applied to a four-step synthesis of methopromazine. rsc.orgrsc.org

Other novel cyclization strategies include:

Domino Iron-Catalyzed C–S/C–N Cross-Coupling: This environmentally friendly method addresses issues of poor substrate scope and long reaction times associated with palladium and copper catalysts. acs.org

Ligand-Free Copper(I)-Catalyzed Cascade C–S and C–N Coupling: This process utilizes (hetero)aryl ortho-dihalides and ortho-aminobenzenethiols to produce various phenothiazines with excellent regioselectivity. rsc.org

Aryne Reactions: A novel method for phenothiazine synthesis has been developed using the reaction of arynes with S-(2-aminoaryl) 4-toluenethiosulfonates. oup.com

Enzymatic Methods: Chemoenzymatic routes are emerging as a valuable tool for the synthesis of chiral phenothiazine derivatives. For instance, the synthesis of enantioenriched promethazine (B1679618) and ethopropazine (B1679164) has been achieved through a lipase-mediated kinetic resolution of a key chiral alcohol intermediate, 1-(10H-phenothiazin-10-yl)propan-2-ol. beilstein-journals.org While not directly applied to methoxypromazine in the reviewed literature, this demonstrates the potential of enzymatic methods for producing stereochemically defined phenothiazine analogues.

Design and Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The phenothiazine scaffold is a versatile template for designing and synthesizing new biologically active compounds. researchgate.net Modifications at various positions of the tricyclic system and the N10-side chain have led to a wide array of derivatives with diverse pharmacological profiles. researchgate.netnih.gov

Rational Design Principles for Pharmacological Modulation

The design of novel phenothiazine derivatives often employs strategies like molecular hybridization, where the phenothiazine core is combined with other pharmacophores to create hybrid molecules with potentially enhanced or novel activities. ekb.egnih.gov This approach aims to interact with multiple biological targets. nih.gov For instance, phenothiazine has been hybridized with structures like indolizine (B1195054) and dithiocarbamate (B8719985) to develop new anticancer agents. ekb.egnih.gov

Another key principle is the modification of the N-10 side chain. The length and nature of this chain are critical for activity. For example, a three-carbon bridge between the phenothiazine nitrogen and the terminal amine is often associated with neuroleptic activity. acgpubs.org

The substitution pattern on the phenothiazine ring also plays a crucial role. Electron-withdrawing groups at position 2, such as in methoxypromazine, are known to influence the pharmacological profile. acgpubs.org

Stereochemical Considerations in Synthetic Pathways

The introduction of chirality into phenothiazine derivatives can significantly impact their biological activity. The non-planar, butterfly-like structure of the phenothiazine ring system allows for stereoisomerism. mdpi.com

Synthetic strategies are being developed to control the stereochemistry of these molecules. Chemoenzymatic methods, as mentioned earlier, provide a powerful approach to obtain enantiomerically pure compounds. beilstein-journals.org For example, lipase-mediated resolution has been used to separate enantiomers of a key synthetic intermediate. beilstein-journals.org The absolute configuration of chiral centers can be determined using techniques like the application of chiral derivatizing agents followed by NMR analysis. beilstein-journals.org While specific stereochemical studies on methoxypromazine were not detailed in the provided results, the principles are broadly applicable to the synthesis of its chiral analogues.

Chemical Reaction Pathways and Product Characterization

Oxidation Reactions and Identified Products (e.g., Sulfoxides, Sulfones)

The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of sulfoxides and, with further oxidation, sulfones. This oxidation can occur through chemical or enzymatic methods. researchgate.net

Chemical oxidation of phenothiazine derivatives can be achieved using reagents like hydrogen peroxide. researchgate.net The reaction of phenothiazines with hydrogen peroxide in acetic acid typically yields the corresponding sulfoxide (B87167). researchgate.net The use of excess oxidizing agent can lead to the formation of the sulfone.

Enzymatic oxidation, for example, using horseradish peroxidase in the presence of H2O2, also leads to the formation of sulfoxides. researchgate.net The oxidation pathway can be influenced by the length of the N-10 alkyl chain. For phenothiazines with a two-carbon side chain, oxidation can lead to both the sulfoxide and cleavage of the side chain. researchgate.net In contrast, those with a three-carbon chain, like methoxypromazine, are primarily oxidized to the corresponding sulfoxide without chain cleavage. researchgate.net

These oxidation products can have altered biological activity and metabolic stability compared to the parent compound.

Reduction Reactions and Resulting Amine Derivatives

Reduction reactions are a key method for derivatizing phenothiazines, particularly for converting carbonyl or amide functionalities into corresponding alcohol or amine derivatives.

One established method involves the reduction of phenothiazine amides. For instance, amides derived from reacting 10H-phenothiazine-10-propanoyl chloride with various amines can be effectively reduced to their corresponding amine derivatives using borane (B79455) (BH₃). nih.gov This synthetic route provides a reliable pathway to a range of N-alkylated amine derivatives.

In related phenothiazine compounds, such as propiomazine (B33155), which features a ketone group, reduction reactions are also employed. Standard reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can be used to convert carbonyl groups into hydroxyl groups, yielding alcohol derivatives. While propiomazine itself can be reduced to its amine derivatives, the aldehyde functionality on other phenothiazine intermediates can also be reduced to form the corresponding alcohol. These transformations highlight the utility of reduction chemistry in generating a library of phenothiazine derivatives with diverse functional groups.

Table 1: Reagents for Reduction of Phenothiazine Derivatives

| Precursor Functional Group | Reducing Agent | Resulting Functional Group | Reference |

|---|---|---|---|

| Amide | Borane (BH₃) | Amine | nih.gov |

| Ketone/Aldehyde | Lithium aluminum hydride (LiAlH₄) | Alcohol/Amine |

Substitution Reactions and Derivatized Phenothiazine Scaffolds

Substitution reactions offer a powerful tool for modifying the phenothiazine nucleus at several positions, including the aromatic rings and the heterocyclic nitrogen atom.

The phenothiazine scaffold is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents onto the benzene (B151609) rings. Research has shown that the C3 and C7 positions of the phenothiazine ring are particularly reactive due to the electron-donating effect of the nitrogen atom at the N10 position. nih.gov This reactivity has been exploited to synthesize a variety of 3,7-disubstituted phenothiazine derivatives. nih.gov

Substitution can also occur at the nitrogen (N10) and sulfur (S5) atoms within the central thiazine (B8601807) ring. researchgate.net The nitrogen atom, in particular, is a common site for derivatization. For example, N-substituted phenothiazines can be synthesized by treating the phenothiazine core with reagents like chloroacetyl chloride, followed by reactions with other nucleophiles such as hydrazine (B178648) hydrate. researchgate.net This approach opens pathways to complex heterocyclic derivatives attached to the N10 position. researchgate.net Furthermore, palladium-catalyzed tandem C-N bond formation and iron-catalyzed C-S/C-N cross-coupling reactions have been developed as efficient methods for synthesizing phenothiazine derivatives with a broad range of substitution patterns from readily available precursors. researchgate.netrsc.org

The types of substituents introduced can significantly influence the properties of the resulting molecule. For example, studies on phenothiazine hybrids have shown that introducing p-chloro or p-bromo substituents on an attached phenyl ring can enhance biological activity. nih.gov

Table 2: Key Reactive Sites for Phenothiazine Substitution

| Position | Type of Reaction | Example Reagents | Reference |

|---|---|---|---|

| C3, C7 | Electrophilic Aromatic Substitution | Various electrophiles | nih.gov |

| N10 | Alkylation, Acylation | Alkyl halides, Acyl chlorides | researchgate.net |

Optimization of Synthetic Yields and Purity for Research-Scale Production

For research applications, obtaining methoxypromazine maleate and its derivatives in high yield and purity is essential. Several strategies can be employed to optimize laboratory-scale synthesis.

A critical aspect of optimization is the control of reaction conditions. For complex syntheses, such as those involving multiple steps or harsh conditions like the Ullmann coupling, identifying the point of maximum yield is crucial. google.com Terminating the reaction at the optimal time can prevent the decomposition of the desired product and the formation of impurities. google.com The choice of catalyst can also be pivotal; for example, iron-catalyzed methods have been shown to address issues like poor substrate scope and long reaction times that can be encountered with palladium or copper catalysts. researchgate.net

Purification methods are paramount for achieving high-purity products suitable for research. Recrystallization is a common and effective technique; for instance, a purity of ≥95% can be targeted for related compounds by recrystallizing from ethanol-water mixtures. An improved industrial process for a similar compound, propiomazine, emphasizes the importance of optimizing purification steps to control isomeric impurities and meet stringent quality standards.

For the maleate salt form specifically, alternative synthetic strategies could be explored. One innovative approach suggested for a related compound is the use of enzymatic maleate synthesis with engineered E. coli, which could replace traditional chemical methods and potentially offer higher specificity and milder reaction conditions. Throughout the synthesis and purification process, diligent monitoring of reaction intermediates using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is vital for optimizing the process and ensuring the final product's quality.

Analytical Chemistry Techniques for Research Characterization

Chromatographic Method Development and Validation for Analysis in Preclinical Matrices

Chromatographic techniques are indispensable for separating methoxypromazine maleate (B1232345) from complex matrices, such as biological fluids, enabling its accurate quantification and the identification of related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of methoxypromazine maleate in various samples. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation, sensitivity, and speed. A common approach utilizes a reversed-phase column, where the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a more polar mixture, typically of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. science.gov

Method validation is critical and is performed to ensure the analytical procedure is fit for its intended purpose. Validation typically includes assessing specificity, linearity, range, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). scribd.com For instance, a photodiode array (PDA) or UV detector is often used, set at a wavelength where the analyte exhibits maximum absorbance, to ensure high sensitivity. scribd.com While a specific validated method for methoxypromazine maleate is not detailed in the provided research, a general approach can be constructed based on methods for similar compounds. science.govscribd.com

Table 1: Typical Parameters for HPLC Method Development

| Parameter | Example Specification | Purpose |

|---|---|---|

| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.8) | Elutes the analyte from the column. |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |

| Detection | UV at 254 nm | Quantifies the analyte based on light absorbance. |

| Injection Volume | 20 µL | Introduces a precise amount of sample into the system. |

| Column Temp. | 30 °C | Ensures reproducibility of retention times. |

This table presents a hypothetical set of starting parameters for developing an HPLC method for a phenothiazine-type compound based on common practices. scribd.com

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds, making it highly suitable for metabolite profiling. nih.gov In the context of methoxypromazine, GC-MS can be used to analyze its degradation products or metabolites in preclinical studies. For example, in studies of the related compound levomepromazine (B1675116), GC-MS analysis was able to identify methoxypromazine and levomepromazine sulphoxide as products following irradiation. researchgate.net

Due to the low volatility of many metabolites, a chemical derivatization step is typically required prior to GC-MS analysis. thermofisher.com A common two-step process involves methoximation to convert carbonyl groups, followed by silylation of polar functional groups (like -OH, -NH, -SH) to increase thermal stability and volatility. thermofisher.com The subsequent mass spectrometry analysis provides detailed structural information based on the fragmentation patterns of the metabolites, which can be compared against spectral libraries for identification. nih.gov However, analysts must be aware of potential matrix effects, where other components in a biological sample can interfere with the quantification of target analytes. mdpi.com

Table 2: Identified Compounds in Levomepromazine Solution by GC-MS

| Compound | Retention Time (min) | Key Identifying Ions (m/z) |

|---|---|---|

| 3-methoxyphenothiazine | 18.23 | 229, 214, 198, 185 |

| Methoxypromazine | 20.34 | 314, 228, 86, 58 |

| Levomepromazine sulphoxide | 25.43 | 344, 258, 86, 58 |

Data derived from the GC-MS analysis of irradiated levomepromazine solutions. researchgate.net

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) represents a significant advancement in analytical capability, offering higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. mdpi.com This technique is particularly valuable for untargeted metabolomics, where the goal is to identify all measurable analytes in a sample. nih.gov The high-resolution mass spectrometry (HR-MS) capability of a QTOF instrument allows for the determination of the accurate mass of parent and fragment ions, which greatly improves the confidence of compound identification. nih.govchromatographyonline.com

In a typical UPLC-QTOF-MS workflow for preclinical matrix analysis, samples undergo extraction followed by separation on a sub-2 µm particle UPLC column. mdpi.com The effluent is ionized, commonly using electrospray ionization (ESI), and analyzed by the QTOF-MS. nih.gov The system acquires data over a specified mass range, providing mass spectra that can be used to identify and quantify compounds, including methoxypromazine and its metabolites. nih.gov Validation of such methods ensures acceptable accuracy and precision for use in research. mdpi.com

Table 3: Example UPLC-QTOF-MS Instrumental Parameters

| Parameter | Setting | Function |

|---|---|---|

| UPLC Column | ACQUITY HSS T3 (100 mm x 2.1 mm, 1.8 µm) | High-efficiency chromatographic separation. mdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component for reversed-phase gradient. mdpi.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for reversed-phase gradient. mdpi.com |

| Ionization Mode | Dual AJS ESI (Positive/Negative) | Generates charged ions for MS analysis. nih.gov |

| Drying Gas Temp. | 300 °C | Aids in solvent desolvation. nih.gov |

| Nebulizer Pressure | 35 psi | Forms a fine spray of sample droplets. nih.gov |

| Mass Range | 100-1000 m/z | Defines the mass range for data acquisition. nih.gov |

This table outlines typical instrumental settings for a UPLC-QTOF-MS system used in metabolomics, applicable for the analysis of complex biological samples. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Profiling

Spectrometric Characterization Methodologies

Spectrometric methods measure the interaction of electromagnetic radiation with a substance, providing valuable information about its structure and concentration.

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and widely used technique for the detection and quantification of compounds containing chromophores—functional groups that absorb light in the UV or visible range. ijprajournal.comuobabylon.edu.iq The phenothiazine (B1677639) ring system in methoxypromazine maleate contains conjugated double bonds, which act as a chromophore.

Research shows that the electronic spectrum of methoxypromazine maleate exhibits absorption bands in the 262-282 nm region, which are attributable to π → π* transitions within the aromatic system. tubitak.gov.tr This intrinsic absorbance allows for its direct quantification using Beer's Law, which states that absorbance is directly proportional to the concentration of the analyte. uobabylon.edu.iq Furthermore, methoxypromazine maleate can also be used as a chromogenic reagent. For instance, it reacts with platinum(IV) to form a bluish-pink complex with an absorption maximum at 562 nm, enabling the indirect spectrophotometric determination of the metal. acs.orgresearchgate.net

Table 4: UV-Vis Absorption Maxima for Methoxypromazine Maleate

| Analysis Type | Wavelength (λmax) | Description |

|---|---|---|

| Direct Detection | 262-282 nm | Corresponds to the π → π* transition of the phenothiazine ring system. tubitak.gov.tr |

| Indirect Detection | 562 nm | Absorption maximum of the complex formed with Platinum(IV). researchgate.net |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum plots absorbance versus wavenumber (cm⁻¹) and serves as a molecular "fingerprint."

For methoxypromazine maleate, IR spectroscopy can confirm the presence of key structural features. The spectrum, often recorded using KBr pellets, would show characteristic bands for the C-O-C stretch of the methoxy (B1213986) group, C-N stretching of the tertiary amine in the side chain, and aromatic C-H and C=C stretching from the phenothiazine rings. tubitak.gov.tr A notable feature in the IR spectrum of the maleate salt is a broad band observed between 2600-2350 cm⁻¹, which is characteristic of the tertiary amine salt (R₃N⁺H) structure formed by the protonation of the side-chain nitrogen by maleic acid. tubitak.gov.tr

Table 5: Characteristic IR Absorption Bands for Methoxypromazine Maleate

| Wavenumber (cm⁻¹) | Functional Group/Vibration |

|---|---|

| 2600-2350 | R₃N⁺H stretch (tertiary amine salt) |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1600, ~1475 | Aromatic C=C ring stretch |

| ~1250 | Aryl-O-C stretch (methoxy group) |

This table lists expected IR absorption regions for the key functional groups in methoxypromazine maleate based on general spectroscopic principles and specific literature findings. tubitak.gov.tr

Table 6: Mentioned Chemical Compounds

| Compound Name |

|---|

| Methoxypromazine maleate |

| Methoxypromazine |

| Levomepromazine sulphoxide |

| 3-methoxyphenothiazine |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Maleic Acid |

| Platinum(IV) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), is a cornerstone technique for the structural elucidation of organic molecules like methoxypromazine maleate. slideshare.net It provides detailed information about the chemical environment of hydrogen atoms (protons) within the molecule, allowing researchers to piece together its structure. slideshare.net

In the ¹H-NMR spectrum of a compound, the chemical shift, signal intensity (integration), and signal splitting (multiplicity) are key parameters. The chemical shift indicates the electronic environment of a proton. slideshare.net For instance, protons attached to the phenothiazine ring system of methoxypromazine would appear at different chemical shifts compared to those on the aliphatic side chain or the methoxy group. The integration of each signal is proportional to the number of protons it represents. The splitting pattern, governed by spin-spin coupling, reveals the number of neighboring protons, providing crucial connectivity information. slideshare.net While specific ¹H-NMR data for methoxypromazine maleate is not detailed in the provided results, the general principles of NMR are fundamental to confirming the presence and arrangement of the phenothiazine core, the N,N-dimethylpropan-1-amine side chain, and the methoxy substituent, as well as the maleate counter-ion. slideshare.netresearchgate.netrsc.orgnd.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of methoxypromazine maleate and analyzing its fragmentation pattern, which further aids in structural confirmation. science.gov The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The molecular weight of methoxypromazine maleate is 430.53 g/mol . ebi.ac.uk In a mass spectrum, the molecular ion peak (M+) would correspond to this value. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental composition. researchgate.net

Furthermore, the fragmentation pattern observed in the mass spectrum provides a molecular fingerprint. The bonds within the methoxypromazine molecule will break in predictable ways upon ionization, yielding characteristic fragment ions. For instance, cleavage of the side chain is a common fragmentation pathway for phenothiazine derivatives. Analysis of these fragments helps to confirm the structure of the different parts of the molecule. science.gov

Spectrophotometric Assays Utilizing Methoxypromazine Maleate as a Chromogenic Reagent

Methoxypromazine maleate has been effectively utilized as a chromogenic reagent in spectrophotometric methods for the determination of various metal ions. nih.gov This application leverages the ability of methoxypromazine maleate to form colored complexes with specific analytes, allowing for their quantification by measuring the absorbance of light at a specific wavelength.

Research has demonstrated its use in the sensitive and rapid spectrophotometric determination of several metal ions:

Platinum(IV): Methoxypromazine maleate reacts with platinum(IV) in a phosphoric acid medium, catalyzed by copper(II), to form a bluish-pink complex. science.govscience.govresearchgate.netscience.govscience.govacs.orgacs.orgcapes.gov.br This complex exhibits maximum absorbance at 562 nm, and the reaction is rapid, being complete within one minute. science.govresearchgate.net The method is highly sensitive, with Beer's law being obeyed in the concentration range of 0.4-9.8 ppm of platinum(IV). science.govresearchgate.net

Vanadium(V): Methoxypromazine maleate is also a sensitive reagent for the spectrophotometric determination of vanadium(V). researchgate.netacs.orgacs.orguj.ac.zaacs.org This application has been used for the analysis of vanadium in materials such as vanadium steels and minerals. acs.orgacs.orgacs.org

Palladium: The compound has been noted for its use in a method for the determination of palladium. nbu.ac.in

The key parameters for these spectrophotometric methods are summarized in the table below:

| Analyte | Reagent | Medium | Catalyst | Complex Color | λmax (nm) | Beer's Law Range (ppm) |

| Platinum(IV) | Methoxypromazine maleate | Phosphoric Acid | Copper(II) | Bluish-pink | 562 | 0.4 - 9.8 |

| Vanadium(V) | Methoxypromazine maleate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| Palladium | Methoxypromazine maleate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Purity Assessment and Impurity Profiling in Research Preparations

Ensuring the purity of methoxypromazine maleate in research preparations is critical for obtaining reliable and reproducible experimental results. Impurity profiling involves the identification and quantification of any unwanted substances present in the sample.

Common impurities in phenothiazine derivatives can arise from the synthesis process or from degradation. For instance, oxidation of the phenothiazine ring can lead to the formation of sulfoxides. Isomeric impurities may also be present.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for purity assessment and impurity profiling. scribd.com By selecting an appropriate column and mobile phase, it is possible to separate methoxypromazine maleate from its potential impurities. UV detection is commonly employed, and the peak area of the main compound relative to the total peak area gives an indication of its purity. The development of stability-indicating HPLC methods is particularly important, as these methods can separate the intact drug from its degradation products. scribd.com

Analytical Techniques for Stability Studies of Research Formulations

Stability studies are essential to determine how the quality of a research formulation of methoxypromazine maleate changes over time under the influence of various environmental factors such as temperature, humidity, and light. ceu.esljmu.ac.uk The goal is to establish a shelf-life for the formulation and recommend appropriate storage conditions.

Analytical techniques play a crucial role in monitoring the stability of these formulations. HPLC is the workhorse for stability studies, as it can quantify the amount of the active compound remaining and detect the formation of degradation products. researchgate.netceu.es A stability-indicating HPLC method must be validated to ensure it is accurate, precise, and specific for the drug in the presence of its degradants. ceu.es

Other techniques that may be employed in stability studies include:

Spectrophotometry: To monitor for changes in color or the formation of colored degradants. science.gov

Thin-Layer Chromatography (TLC): A simpler chromatographic technique that can be used for a quick assessment of purity and the presence of degradation products.

Mass Spectrometry (MS): Used to identify the structure of any significant degradation products that are formed. ceu.es

Studies on related phenothiazine compounds have shown that degradation can occur through oxidation of the sulfur atom in the phenothiazine ring or photodegradation upon exposure to light. ljmu.ac.ukresearchgate.net For example, the photodegradation of 2-chloro substituted phenothiazines in alcohols has been studied to understand the mechanisms of phototoxicity. researchgate.net Such studies are vital for developing stable research formulations of methoxypromazine maleate.

Preclinical Efficacy and Model Systems Research

Investigations in Animal Models of Central Nervous System Disorders

Animal models are crucial for understanding the potential therapeutic effects of compounds on complex CNS disorders. While specific studies focusing exclusively on methoxypromazine maleate (B1232345) in these models are not extensively documented in publicly available literature, the activities of closely related phenothiazines provide a predictive framework for its expected pharmacological actions. The use of animal models for psychiatric disorders is a standard approach for investigating new treatments and understanding the underlying mechanisms of these conditions.

Models of Psychotic Disorders (e.g., Schizophrenia Mimicry)

Animal models of psychosis are designed to replicate specific symptoms of disorders like schizophrenia, often by inducing a state of hyperdopaminergic activity. nih.govnih.gov These models, which can be drug-induced (e.g., using amphetamine or phencyclidine), genetic, or lesion-based, are essential for evaluating the antipsychotic potential of new chemical entities. nih.govresearchgate.net The primary mechanism for many first-generation antipsychotics, including phenothiazines, is the antagonism of dopamine (B1211576) D2 receptors. nih.gov

For instance, chlorpromazine (B137089), a structurally related phenothiazine (B1677639), was observed to produce "detachment, slow reaction to stimuli, and a decrease in initiative" in early animal testing, which foreshadowed its antipsychotic effects in humans. nih.gov Promazine is also noted as a dopamine D2 receptor antagonist used to treat schizophrenia and psychosis. Although direct experimental evidence for methoxypromazine is limited, its classification as a phenothiazine and its known interaction with dopamine receptors suggest it would likely demonstrate activity in these preclinical models, primarily by modulating dopaminergic neurotransmission. nih.gov

Models of Anxiety and Sedation

Preclinical models of anxiety include tests like the elevated plus-maze, light-dark transition tests, and marble-burying behavior, which assess the anxiolytic potential of compounds. nih.gov The sedative properties of drugs are often evaluated by measuring changes in locomotor activity and the potentiation of sleep induced by other sedative agents.

The sedative effects of many phenothiazines are attributed to their potent antagonism of histamine (B1213489) H1 receptors. For example, the related compound propiomazine (B33155) is used to create animal models of anxiety and its sedative effects are linked to its antihistaminic action. Methoxypromazine itself is described as being primarily an antihistamine with weaker dopamine receptor antagonism compared to other phenothiazines like thiethylperazine. researchgate.net This strong antihistaminic profile suggests that methoxypromazine maleate would likely exhibit significant sedative and potentially anxiolytic effects in relevant animal models. Early research on phenothiazines noted that compounds like promethazine (B1679618) were first developed as antihistamines with pronounced sedative properties, a characteristic shared across this chemical class. nih.govumich.edu

Neuroprotective Research in Preclinical Disease Models (e.g., Parkinson's, Alzheimer's)

Neuroprotective research utilizes animal models that replicate the pathological processes of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. mdpi.comnih.gov These models can be created through the administration of neurotoxins (e.g., MPTP for Parkinsonism) or through genetic modification to express disease-associated proteins. mdpi.comnih.gov The goal is to identify compounds that can prevent or slow the progressive loss of neurons characteristic of these conditions. mdpi.comnih.gov

In Vitro Pharmacological Assays for Biological Activity

In vitro assays are fundamental for determining the biological activity of a compound at the molecular and cellular level, providing precise data on its interaction with specific targets and its downstream effects.

Cell-Based Assays for Receptor Activation/Inhibition

Radioligand binding assays are a primary tool for characterizing the affinity of a drug for various receptors. For methoxypromazine, in vitro studies using rat brain tissue have quantified its binding affinity for several key neurotransmitter receptors implicated in its pharmacological effects.

A key study examined the binding of methoxypromazine and its metabolites to dopamine and adrenergic receptors. nih.gov The results showed that methoxypromazine binds to dopamine D2 and α1-adrenergic receptors with significant affinity, while its affinity for α2-adrenoceptors is substantially lower. nih.govresearchgate.net This receptor binding profile is consistent with other phenothiazine antipsychotics and underpins its expected CNS effects. nih.gov

Table 1: In Vitro Receptor Binding Affinities of Methoxypromazine Data derived from studies on rat brain tissue. nih.gov

| Receptor Subtype | Radioligand Used | Methoxypromazine IC₅₀ (nM) | Description of Finding |

| Dopamine D2 | [³H]spiperone | 18 | Indicates a high affinity for the D2 receptor, which is the primary target for the antipsychotic action of many neuroleptics. nih.gov |

| α1-Adrenoceptor | [³H]WB 4101 | 16 | Shows a high affinity for α1-adrenergic receptors, which can contribute to side effects such as orthostatic hypotension. nih.gov |

| α2-Adrenoceptor | [³H]yohimbine | >1000 | Demonstrates a very low affinity for α2-adrenergic receptors, indicating high selectivity for D2 and α1 receptors over this subtype. nih.gov |

Studies on Cellular Responses and Mechanisms of Action

The primary mechanism for the antipsychotic effects of phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. This antagonism is believed to correct the hyperdopaminergic state associated with the positive symptoms of psychosis. preprints.org Furthermore, the sedative properties are a direct cellular consequence of its antagonism at histamine H1 receptors. Blockade of α1-adrenergic receptors can lead to smooth muscle relaxation and vasodilation, explaining potential cardiovascular side effects. nih.gov The collective action at these various receptors defines the compound's therapeutic and side-effect profile. While the receptor interactions are well-characterized, further studies would be needed to elucidate more specific downstream cellular events, such as effects on second messenger systems, enzyme activity, and gene expression.

Comparative Efficacy in Preclinical Models with Other Investigational Agents

Methoxypromazine, a phenothiazine derivative, has been evaluated in various preclinical models to determine its efficacy relative to other psychoactive agents. These studies highlight its distinct profile, particularly in comparison to other phenothiazines like chlorpromazine and thiethylperazine.

Early preclinical research indicated that methoxypromazine maleate exhibits sedative and tranquilizing properties that are qualitatively similar to those of chlorpromazine. However, in terms of potency, methoxypromazine was found to be weaker than chlorpromazine. This difference in potency was especially noted in models of acute psychosis, where chlorpromazine demonstrated a more robust effect.

Further comparative studies distinguished methoxypromazine from other phenothiazines such as thiethylperazine. In these analyses, methoxypromazine was characterized as having primary antihistaminic activity with comparatively weaker dopamine receptor antagonism. Consequently, it does not possess the significant antiemetic and antipsychotic efficacy observed with thiethylperazine, which is a potent dopamine D2 receptor antagonist.

Neurochemical investigations in animal models have provided additional points of comparison. A study in rats demonstrated that both methoxypromazine and chlorpromazine administration led to a significant increase in brain glutamine levels. This effect was not observed with other tranquilizing agents like meprobamate or reserpine. The same study noted that the phenothiazines also induced a rise in brain alanine (B10760859) levels, suggesting a shared impact on amino acid metabolism within the central nervous system. umich.edu

The table below summarizes the comparative preclinical profile of methoxypromazine maleate against other agents.

| Agent | Preclinical Model/Assay | Comparative Finding for Methoxypromazine Maleate | Reference |

| Chlorpromazine | Models of Sedation/Tranquilization | Possesses similar sedative and tranquilizing action but is less potent. | nih.gov |

| Thiethylperazine | Receptor Activity & Efficacy Models | Exhibits weaker dopaminergic antagonism; lacks the pronounced antiemetic and antipsychotic efficacy. | researchgate.net |

| Chlorpromazine | Neurochemical Analysis (Rat Brain) | Similarly causes a significant increase in brain glutamine and alanine levels. | umich.edu |

| Meprobamate, Reserpine | Neurochemical Analysis (Rat Brain) | In contrast to these agents, causes a significant increase in brain glutamine levels. | umich.edu |

Investigation of Potential Therapeutic Modulation in Specific Preclinical Phenotypes

The preclinical investigation of methoxypromazine maleate has explored its capacity to modulate specific behavioral and neurochemical phenotypes, primarily related to its classification as a neuroleptic agent.

As a compound developed for its neuroleptic properties, methoxypromazine was investigated for its potential to modulate phenotypes associated with psychosis. google.com Its sedative and tranquilizing actions observed in preclinical models suggest a modulatory effect on arousal and anxiety-related behavioral phenotypes. nih.gov This is consistent with the profile of many early phenothiazine antipsychotics, which were noted for their calming effects.

On a neurochemical level, methoxypromazine has been shown to modulate specific phenotypes related to brain metabolism. Research in rat models revealed that administration of methoxypromazine leads to significant alterations in the levels of certain amino acids in the brain. Specifically, a notable increase in the concentration of brain glutamine was observed. umich.edu This finding points to a therapeutic modulation of the glutamatergic system, a key neurotransmitter system implicated in the pathophysiology of various psychiatric disorders. The elevation of glutamine, a precursor to both the excitatory neurotransmitter glutamate (B1630785) and the inhibitory neurotransmitter GABA, suggests a complex influence on the balance of neurotransmission. The concurrent rise in brain alanine further indicates an impact on cerebral amino acid metabolism. umich.edu

The table below details the preclinical phenotypes that have been shown to be modulated by methoxypromazine maleate.

| Preclinical Phenotype | Model System | Observed Modulation by Methoxypromazine Maleate | Reference |

| Arousal / Sedation | Animal Behavioral Models | Induces tranquilizing and sedative effects. | nih.gov |

| Psychosis-Related Behaviors | General Neuroleptic Screening | Developed as a neuroleptic agent with antipsychotic activity. | google.com |

| Glutamatergic System Metabolism | Rat Brain Neurochemistry | Causes a significant increase in brain glutamine concentration. | umich.edu |

| Amino Acid Metabolism | Rat Brain Neurochemistry | Causes a significant increase in brain alanine concentration. | umich.edu |

Computational and Theoretical Molecular Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govarxiv.org This method is instrumental in structure-based drug design, allowing researchers to model the interaction between a ligand like methoxypromazine and its biological target at the atomic level. nih.gov The process involves two main steps: sampling the conformational space of the ligand within the protein's active site and then ranking these conformations using a scoring function to estimate binding affinity. nih.gov

The primary goal of molecular docking is to predict the three-dimensional binding structure of the ligand-receptor complex. arxiv.org By understanding the binding pose, researchers can characterize the behavior of small molecules in the binding site and elucidate key biochemical processes. nih.gov The scoring function evaluates the "goodness" of a given pose, with lower energy scores typically indicating more favorable binding. These scores are based on terms that account for various interactions, such as electrostatic interactions, hydrogen bonds, and hydrophobic interactions. nih.gov For methoxypromazine, docking studies would identify the specific amino acid residues within its target receptor (e.g., a dopamine (B1211576) or serotonin (B10506) receptor) that are crucial for its binding and pharmacological activity. This provides a structural hypothesis for its mechanism of action.

Table 1: Illustrative Output of a Molecular Docking Study for Methoxypromazine

| Parameter | Description | Example Value/Result |

|---|---|---|

| Binding Affinity | Estimated energy of binding (e.g., in kcal/mol). A lower value indicates stronger binding. | -9.5 kcal/mol |

| Interacting Residues | Amino acids in the protein's binding pocket that form key interactions with the ligand. | Asp114, Phe390, Ser193 |

| Hydrogen Bonds | Specific hydrogen bond interactions formed between the ligand and protein, including distances. | N-H...O=C (Asp114) at 2.9 Å |

| Hydrophobic Interactions | van der Waals and hydrophobic contacts with nonpolar residues. | Trp386, Pro429, Ile184 |

This table is illustrative and provides example data for a typical molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features. farmaciajournal.com These models are widely used in drug discovery to predict the activity of newly designed compounds and to understand which structural properties are important for their biological effects. wikipedia.org

The development of a QSAR model involves calculating a set of "descriptors" for each molecule in a training set. These descriptors are numerical representations of the physicochemical properties or structural features of the molecules. wikipedia.org Examples include properties like molecular weight, logP (a measure of lipophilicity), molar refractivity, and counts of hydrogen bond donors and acceptors. A mathematical equation is then generated to correlate these descriptors with the measured biological activity. wikipedia.org For the phenothiazine (B1677639) class of compounds, a QSAR study could be used to build a model that predicts the antipsychotic potency of various derivatives, including methoxypromazine, based on their structural modifications. Such a model can guide the synthesis of new analogues with potentially improved activity. farmaciajournal.com

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Description |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rings, Atom Count | Describes the basic composition and connectivity of the molecule. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes the 2D structural topology and branching of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Describes the 3D size and shape of the molecule. |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (TPSA) | Describes properties like lipophilicity, polarizability, and solubility. |

| Electronic | Dipole Moment, Partial Charges | Describes the electronic distribution within the molecule. |

This table lists common categories of molecular descriptors relevant to QSAR analysis.

Molecular Dynamics Simulations for Conformational Analysis and Binding Insights

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system. nih.gov MD is a computational method that simulates the physical movements of atoms and molecules over time, providing detailed information on the conformational flexibility and stability of the protein-ligand complex. mdpi.com By generating multiple conformations of a target protein, MD simulations can be used to explore possible ligand-binding conformations, which is especially important for proteins with flexible binding sites. mdpi.com